Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate
Overview
Description
Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound, with its unique structure, offers specific advantages in various chemical reactions due to its stability and reactivity.
Mechanism of Action
Target of Action
Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is a type of organoboron reagent . The primary targets of this compound are the carbon-centered radical intermediates . These intermediates play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon (C-C) bonds .
Mode of Action
This compound interacts with its targets by participating in Suzuki–Miyaura-type reactions . It offers several advantages over other boron sources like boronic acids and esters due to its stability and compliance with strong oxidative conditions . It can proceed with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of C-C bonds . It acts as a versatile coupling partner in a vast array of C-C bond-forming reactions . The changes in these pathways can lead to the synthesis of various complex organic compounds.
Pharmacokinetics
Its stability and resistance to degradation suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that impact its bioavailability .
Result of Action
The result of the compound’s action is the formation of new C-C bonds . This can lead to the synthesis of various complex organic compounds, which can be used in the development of pharmaceuticals, agrochemicals, and materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be moisture- and air-stable , suggesting that it can maintain its efficacy and stability in various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate typically involves the reaction of a boronic acid or ester with potassium fluoride and a suitable trifluoroborate source. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may be catalyzed by palladium or other transition metals. The process is generally carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various boronic acids, esters, and substituted boron compounds. These products are valuable intermediates in organic synthesis and pharmaceuticals.
Scientific Research Applications
Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate has several scientific research applications:
Biology: Investigated for its potential in labeling and tracking biological molecules due to its stability and reactivity.
Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium trifluoro(2-fluorophenyl)borate
Uniqueness
Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is unique due to its specific functional groups, which provide distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain cross-coupling reactions and greater stability under oxidative conditions .
Properties
IUPAC Name |
potassium;trifluoro-[3-(2-fluoroanilino)-3-oxopropyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNKQQSAERQMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=CC=C1F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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